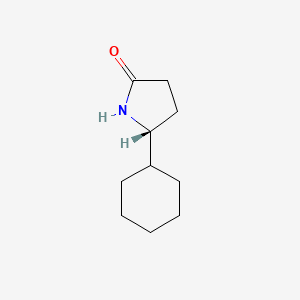
(R)-5-Cyclohexylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-Cyclohexylpyrrolidin-2-one is a chiral compound with a pyrrolidinone ring substituted with a cyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Cyclohexylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with a suitable diketone or keto-ester, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of ®-5-Cyclohexylpyrrolidin-2-one may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and enantiomeric separation.
Analyse Des Réactions Chimiques
Types of Reactions
®-5-Cyclohexylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactams or other oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound, potentially altering its pharmacological properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, modifying its chemical and biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactams, while reduction can produce various reduced derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-5-Cyclohexylpyrrolidin-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential effects on biological systems. Its interactions with various enzymes and receptors are of particular interest, as they may lead to the development of new therapeutic agents.
Medicine
In medicine, ®-5-Cyclohexylpyrrolidin-2-one is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of ®-5-Cyclohexylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Cyclohexylpyrrolidin-2-one: The non-chiral version of the compound, lacking the specific ®-configuration.
Cyclohexylpyrrolidine: A related compound with a similar structure but lacking the carbonyl group.
Pyrrolidinone derivatives: Various derivatives of pyrrolidinone with different substituents on the ring.
Uniqueness
®-5-Cyclohexylpyrrolidin-2-one is unique due to its chiral nature and specific ®-configuration. This chirality can significantly influence its biological activity and interactions with molecular targets, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C10H17NO |
|---|---|
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
(5R)-5-cyclohexylpyrrolidin-2-one |
InChI |
InChI=1S/C10H17NO/c12-10-7-6-9(11-10)8-4-2-1-3-5-8/h8-9H,1-7H2,(H,11,12)/t9-/m1/s1 |
Clé InChI |
RKTJTNMGURCVJM-SECBINFHSA-N |
SMILES isomérique |
C1CCC(CC1)[C@H]2CCC(=O)N2 |
SMILES canonique |
C1CCC(CC1)C2CCC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


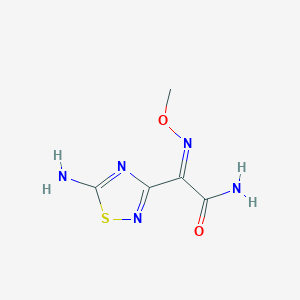
![[3-Cyano-4-(piperidin-1-yl)phenyl]boronic acid](/img/structure/B15052330.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine](/img/structure/B15052338.png)
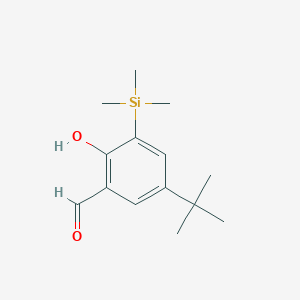

![[6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid](/img/structure/B15052358.png)
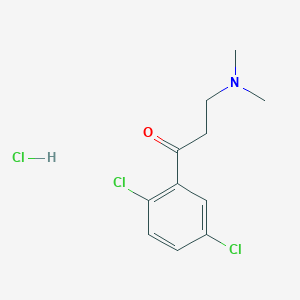

![[Isopropyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B15052382.png)
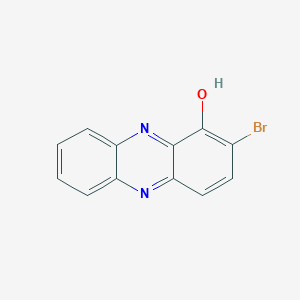
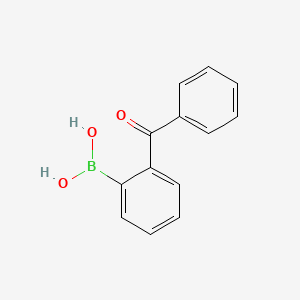
![[2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B15052424.png)

![9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate](/img/structure/B15052440.png)
